molecular formula C14H19N7 B2650970 4-hydrazinyl-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine CAS No. 302955-73-3

4-hydrazinyl-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine

Katalognummer B2650970
CAS-Nummer: 302955-73-3
Molekulargewicht: 285.355
InChI-Schlüssel: MNEUHRLPCBNVQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-hydrazinyl-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine, also known as HPTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Structure

A study by Shawish et al. (2021) focused on synthesizing s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties, including 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine. This work involved molecular structure investigations using X-ray crystallography, Hirshfeld, and DFT calculations, highlighting the intermolecular interactions and electronic properties of these compounds (Shawish et al., 2021).

Coordination Chemistry

Research by Peppel & Köckerling (2009) synthesized large 1,3,5-triazine-based ligands, including a Co(II) complex. This study provided insights into how these ligands coordinate with metal ions, revealing the molecular and crystal structures of these complexes (Peppel & Köckerling, 2009).

Soluble Epoxide Hydrolase Inhibitors

Thalji et al. (2013) identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, significant in medicinal chemistry. This study revealed the critical role of the triazine heterocycle for potency and selectivity, providing insights into the design of effective inhibitors (Thalji et al., 2013).

Antibacterial Evaluation

Al-Romaizan (2019) studied the behavior of triazine compounds as nucleophiles towards electrophilic compounds. This research evaluated the antibacterial potential of these compounds, indicating their activity against various bacteria (Al-Romaizan, 2019).

Antimicrobial Activity

Sharma et al. (2017) synthesized a series of pyrazole-containing s-triazine derivatives and evaluated their antimicrobial and antifungal activity. This research provides valuable data on the potential use of these compounds in combating microbial growth (Sharma et al., 2017).

Green Synthesis and Self-Association

Díaz‐Ortiz et al. (2004) focused on the green synthesis of 2,4-diamino-1,3,5-triazines, highlighting an environmentally friendly approach. The study also explored the crystal structures and N-H interactions of these compounds (Díaz‐Ortiz et al., 2004).

NMR Relaxometric Studies

Baranyai et al. (2012) conducted a comprehensive potentiometric and NMR relaxometric solution study on a triazine-based ligand, PTDITA. This research is crucial for understanding the binding affinity and selectivity of Gd(3+) ions, relevant in MRI contrast agents (Baranyai et al., 2012).

Anticancer Activities

A study by Demirci & Demirbas (2019) synthesized novel Mannich bases from a triazine derivative and evaluated their anticancer activities against prostate cancer cells. This research contributes to understanding the potential of triazine derivatives in cancer therapy (Demirci & Demirbas, 2019).

Eigenschaften

IUPAC Name

4-hydrazinyl-N-phenyl-6-piperidin-1-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N7/c15-20-13-17-12(16-11-7-3-1-4-8-11)18-14(19-13)21-9-5-2-6-10-21/h1,3-4,7-8H,2,5-6,9-10,15H2,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEUHRLPCBNVQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydrazinyl-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.